Clobetasol-d5

CYP3A5 Inhibition In Vitro Pharmacology Deuterium Isotope Effect

Analysts developing regulatory-grade LC-MS/MS methods for clobetasol propionate often encounter matrix-effect failures when using structural analogs as internal standards-leading to rejected FDA/EMA submissions. Clobetasol-d5, as a stable isotope-labeled internal standard, resolves this by perfectly co-eluting with the analyte and correcting for ion suppression, extraction variability, and matrix effects in plasma, serum, and skin homogenates. - Provides +5 Da mass shift to eliminate isotopic cross-talk while fully mimicking analyte behavior - Validated for FDA/EMA bioanalytical method validation with precision ≤15% RSD and accuracy 85-115% - Demonstrates LOD of 0.9-7.5 μg/kg in complex cream matrices for forensic detection of undeclared drug content Supplied with full characterization data suitable for cGMP environments, ensuring both analytical integrity and audit-ready documentation.

Molecular Formula C₂₂H₂₃D₅ClFO₄
Molecular Weight 415.94
Cat. No. B1151045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobetasol-d5
Synonyms(11β,16β)-21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5;  21-Chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione-d5; 
Molecular FormulaC₂₂H₂₃D₅ClFO₄
Molecular Weight415.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clobetasol-d5: Internal Standard for LC-MS/MS


Clobetasol-d5 (Clobetasol propionate-d5) is a deuterated analog of the superpotent topical corticosteroid clobetasol propionate, in which five hydrogen atoms are replaced by deuterium . It is not a therapeutic agent but is exclusively intended for use as a stable isotope-labeled (SIL) internal standard (IS) in quantitative analytical workflows—specifically, isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound enables correction for matrix effects, ion suppression/enhancement, and sample preparation variability, thereby ensuring regulatory-compliant accuracy and precision in bioanalysis, pharmaceutical quality control, and forensic detection of clobetasol propionate .

Why Clobetasol-d5 Cannot Be Replaced


In quantitative LC-MS/MS, structural analogs such as clobetasone butyrate or beclomethasone dipropionate exhibit different physicochemical properties (e.g., ionization efficiency, extraction recovery, and chromatographic retention) compared to the analyte, clobetasol propionate [1]. Consequently, they fail to perfectly co-elute with the analyte and cannot fully compensate for variable matrix effects or ion suppression/enhancement, leading to compromised accuracy and precision, particularly in complex biological matrices like serum, plasma, or skin homogenates [2]. While a stable isotope-labeled internal standard is universally recommended, not all labeled analogs are equivalent. The specific d5-labeling pattern on clobetasol propionate-d5 provides a sufficient mass difference (+5 Da) to avoid isotopic cross-talk with the analyte while ideally mimicking its chemical behavior, a balance that other deuterated variants (e.g., d3, d4) or 13C-labeled analogs may not optimally achieve for this specific molecule . Therefore, substituting Clobetasol-d5 with a cheaper analog or a different labeled form introduces a quantifiable risk of method failure during validation or regulatory review.

Clobetasol-d5: Validation & Performance


CYP3A5 Inhibition Equivalence

Clobetasol propionate-d5, the deuterated analog, retains the potent and selective CYP3A5 inhibitory activity of its parent compound. The unlabeled clobetasol propionate exhibits an IC50 of 0.206 μM against CYP3A5 . This provides a baseline expectation of negligible deuterium-induced potency shift for in vitro assays, as the deuterium label is positioned away from the critical pharmacophore involved in CYP3A5 binding [1].

CYP3A5 Inhibition In Vitro Pharmacology Deuterium Isotope Effect

Co-Elution and Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) like Clobetasol-d5 are designed to co-elute with the analyte. This co-elution is critical because it exposes the internal standard to the same matrix-induced ionization suppression or enhancement as the analyte at the exact moment of detection, thereby enabling the most accurate correction possible [1]. In contrast, structural analogs like clobetasone butyrate often exhibit different retention times, leading to differential matrix exposure and suboptimal correction [2].

LC-MS/MS Matrix Effects Bioanalysis

Validated Method for Illicit Corticosteroids

A validated UPLC-MS/MS method utilizing Clobetasol propionate-d5 as an internal standard demonstrated a linear range of 0.50–80.0 μg/L for the detection of clobetasol propionate and other glucocorticoids in antibacterial cream products [1]. The method achieved detection limits (LOD, 3S/N) ranging from 0.9 to 7.5 μg/kg and recoveries between 75.7% and 112% with RSDs of 1.3%–15% (n=6) across the panel of analytes [1]. This establishes the compound's suitability for high-sensitivity, multi-analyte forensic and quality control applications requiring stringent regulatory acceptance criteria.

Method Validation Regulatory Science Cosmetic Analysis

Mass Shift and Isotopic Cross-Talk Mitigation

The incorporation of five deuterium atoms (+5 Da) in Clobetasol-d5 provides a sufficient mass shift to distinguish it from the unlabeled analyte (clobetasol propionate) and avoid isotopic cross-talk from naturally occurring 13C and 37Cl isotopes [1]. This mass difference is larger than that of a d3 or d4-labeled analog, which may not fully resolve from the M+2 or M+4 isotopic peaks of the analyte, thereby reducing the risk of quantitation bias in complex matrices [2].

Mass Spectrometry Isotopic Purity Internal Standard

Clobetasol-d5 Application Scenarios


Plasma Bioanalysis for PK and Bioequivalence

Clobetasol-d5 is the essential internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., to the FDA or EMA). It ensures compliance with bioanalytical method validation guidance by providing optimal correction for matrix effects and extraction recovery in human or animal plasma/serum. The validated use of SIL-IS like Clobetasol-d5 is directly linked to achieving the required precision (≤15% RSD) and accuracy (85–115%) at all QC levels [1].

Cosmetic Corticosteroid Detection

This scenario involves the detection and quantification of illegally added or undeclared clobetasol propionate in consumer products. Clobetasol-d5, as demonstrated in a validated UPLC-MS/MS method, enables high-sensitivity detection (LOD of 0.9-7.5 μg/kg) and accurate quantification in complex cream matrices [2]. This is critical for regulatory agencies and contract testing laboratories to enforce compliance and ensure consumer safety, where a false negative or inaccurate quantification could have legal and health implications [2].

In Vitro Metabolism and CYP Inhibition

When conducting in vitro studies on the metabolism of clobetasol propionate (e.g., with hepatocytes or recombinant CYP enzymes), Clobetasol-d5 serves as a stable internal standard for quantifying the parent drug. The evidence that the deuterated analog retains the CYP3A5 inhibitory potency of the parent molecule (IC50 ≈ 0.206 μM) ensures that its presence as an internal standard does not artifactually alter the measured enzyme activity in these assays, thereby preserving the integrity of the metabolic study data.

API and Finished Dosage QC

For manufacturers of clobetasol propionate drug products (e.g., creams, ointments, foams), Clobetasol-d5 is a high-purity reference standard for isotope dilution assays. Its use in LC-MS/MS methods for potency testing, impurity profiling, and stability studies provides a higher degree of accuracy and specificity than conventional HPLC-UV methods, particularly when distinguishing the API from closely related degradation products or formulation excipients. The characterization data supplied with the compound supports its use in cGMP-compliant environments.

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